Ethyl 3-aminothiophene-2-carboxylate
Overview
Description
Ethyl 3-aminothiophene-2-carboxylate is a compound of interest in various chemical syntheses and applications. It serves as a precursor or intermediate in the synthesis of a range of heterocyclic compounds, which have been studied for their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of ethyl 3-aminothiophene-2-carboxylate has been achieved through a practical and high-yield two-step procedure starting from mercaptoacetic acid and 2-chloroacrylonitrile. This process involves esterification and cyclocondensation, yielding a nonhygroscopic crystalline HCl salt of the amine, which provides a practical isolation point with an overall yield of 81% . Other research has developed new procedures for preparing ethyl 3-amino-5-arylthiophene-2-carboxylates, demonstrating high yields and a wide range of substrates .
Molecular Structure Analysis
The molecular structure of ethyl 3-aminothiophene-2-carboxylate derivatives has been confirmed through various spectroscopic methods, including NMR spectroscopy. For instance, the structures of ethyl 4-amino-2-trifluormethyl-thiophene-3-carboxylate and ethyl 3-amino-5-trifluormethylthiophene-2-carboxylate were elucidated, showcasing the versatility of the ethyl 3-aminothiophene-2-carboxylate scaffold .
Chemical Reactions Analysis
Ethyl 3-aminothiophene-2-carboxylate derivatives have been utilized in various chemical reactions. For example, they have been reacted with 1,3-dicarbonyl compounds to synthesize thieno[3,4-d]pyrimidines, where the corresponding ketone is eliminated . Additionally, the cyclization of ethyl 2-benzoylthioureidothiophen-3-carboxylates under acidic conditions has been shown to yield new 2-aminothieno[2,3-d][1,3]thiazin-4-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-aminothiophene-2-carboxylate derivatives have been characterized through various analytical techniques. For instance, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating potential applications in material science . The antimicrobial activity of certain derivatives has also been studied, with structures elucidated from spectral data and X-ray single crystal analysis .
Scientific Research Applications
Application 1: Fluorescent Sensor for the Recognition of In3+ and Pb2+
- Summary of Application : Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is used to create a ratiometric Schiff base fluorescent sensor, which is highly sensitive and selective for In3+ ions in DMF/H2O tris buffer solution .
- Methods of Application : The sensor, referred to as R, is synthesized from ethyl 3-aminobenzo[b]thiophene-2-carboxylate. It exhibits a colorimetric/fluorescent dual-channel response to In3+ .
- Results or Outcomes : The sensor can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes. It shows a good linear correlation with the concentration of In3+ in the 5–25 μM range and the limit of detection for In3+ was found to be 8.36×10−9 M .
Application 2: Synthesis of Isomeric Thienopyridines
- Summary of Application : Ethyl 2-Aminothiophene-3-Carboxylates are used in the synthesis of isomeric thienopyridines .
- Methods of Application : The synthesis involves the use of desaminated aminothiophenes as precursors for thiophene derivatives with an annelated pyridinone cycle .
- Results or Outcomes : A convenient method for the synthesis of thieno[3,2-c]pyridinones was developed .
Application 3: Antimicrobial, Antioxidant, Anticorrosion and Anticancer Activity
- Summary of Application : A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their in vitro biological potentials .
- Methods of Application : The compounds were synthesized using Gewald synthesis and their structures were confirmed by FTIR, MS and 1H-NMR .
- Results or Outcomes : The compounds showed antimicrobial activity against selected microbial species, antiproliferative activity against human lung cancer cell line (A-549), antioxidant activity, and anticorrosion activity .
Application 4: Docking Studies
- Summary of Application : Ethyl 3-aminothiophene-2-carboxylate is used in docking studies to understand the interaction of the compound with biological targets .
- Methods of Application : The compound is docked into the active site of a protein or enzyme to study the binding interactions .
- Results or Outcomes : The results of these studies can provide insights into the potential therapeutic applications of the compound .
Application 5: Detection of Indium and Lead
- Summary of Application : Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is used to create a ratiometric Schiff base fluorescent sensor for the recognition of In3+ and Pb2+ .
- Methods of Application : The sensor is synthesized from ethyl 3-aminobenzo[b]thiophene-2-carboxylate and exhibits a colorimetric/fluorescent dual-channel response to In3+ .
- Results or Outcomes : The sensor can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes. It shows a good linear correlation with the concentration of In3+ in the 5–25 μM range and the limit of detection for In3+ was found to be 8.36×10−9 M .
Application 6: Docking Studies
- Summary of Application : Ethyl 3-aminothiophene-2-carboxylate is used in docking studies to understand the interaction of the compound with biological targets .
- Methods of Application : The compound is docked into the active site of a protein or enzyme to study the binding interactions .
- Results or Outcomes : The results of these studies can provide insights into the potential therapeutic applications of the compound .
Safety And Hazards
Ethyl 3-aminothiophene-2-carboxylate is used as a laboratory chemical . In case of inhalation, it is advised to move the person to fresh air and give artificial respiration if necessary . If it comes in contact with skin or eyes, it should be washed off with plenty of water . If swallowed, the mouth should be rinsed with water .
properties
IUPAC Name |
ethyl 3-aminothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRVNHPIXCUMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437440 | |
Record name | Ethyl 3-aminothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-aminothiophene-2-carboxylate | |
CAS RN |
31823-64-0 | |
Record name | Ethyl 3-aminothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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